trans-1-Butoxy-4-(4-propylcyclohexyl)benzene

Description

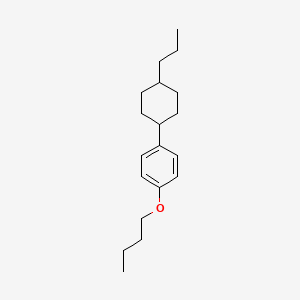

Chemical Name: trans-1-Butoxy-4-(4-propylcyclohexyl)benzene CAS No.: 79709-84-5 Molecular Formula: C₁₉H₃₀O Molecular Weight: 274.44 g/mol Structural Features: This compound consists of a benzene ring substituted with a trans-4-propylcyclohexyl group and a butoxy (-OC₄H₉) group at the para positions. The trans configuration of the cyclohexyl group ensures distinct steric and electronic properties, influencing its physical and chemical behavior .

The butoxy chain may enhance thermal stability and phase transition ranges compared to shorter alkoxy substituents .

Properties

IUPAC Name |

1-butoxy-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-3-5-15-20-19-13-11-18(12-14-19)17-9-7-16(6-4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVJENLMEMWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2CCC(CC2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342688, DTXSID301258196 | |

| Record name | trans-1-Butoxy-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butoxy-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79709-84-5, 87439-90-5 | |

| Record name | trans-1-Butoxy-4-(4-propylcyclohexyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079709845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Butoxy-4-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butoxy-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-butoxy-4-(4-propylcyclohexyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for trans-1-Butoxy-4-(4-propylcyclohexyl)benzene involves the nucleophilic substitution reaction of 4-propylcyclohexylbenzene with butyl bromide under basic conditions.

-

- 4-Propylcyclohexylbenzene

- Butyl bromide

Base:

- Potassium carbonate (K2CO3) is commonly used to deprotonate and facilitate the substitution.

-

- Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and promote the reaction.

-

- The reaction is typically carried out under reflux to maintain a constant elevated temperature, enhancing reaction kinetics.

-

- The base deprotonates the phenol or activates the aromatic ring, enabling nucleophilic attack on the butyl bromide, leading to the formation of the butoxy substituent on the benzene ring.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with attention to optimizing reaction parameters for efficiency, cost-effectiveness, and product quality.

-

- Larger reaction volumes with controlled stirring and temperature regulation.

- Use of continuous flow reactors or batch reactors depending on production scale.

-

- Reaction time and temperature are fine-tuned to maximize yield and minimize side reactions.

- Choice of solvent and base concentration is adjusted for cost and environmental impact.

-

- Post-reaction, the crude product is purified through distillation or recrystallization to remove unreacted starting materials and by-products.

- Washing steps with aqueous solutions (e.g., saturated potassium carbonate solution) and drying agents (anhydrous magnesium sulfate) are employed to remove impurities.

Detailed Laboratory Procedure (Representative Example)

A representative synthetic procedure based on literature and patent disclosures includes the following steps:

| Step | Procedure | Conditions/Details |

|---|---|---|

| 1 | Preparation of the reaction mixture | Dissolve 4-propylcyclohexylbenzene and potassium carbonate in DMF or THF |

| 2 | Addition of alkylating agent | Add butyl bromide dropwise under stirring |

| 3 | Reaction | Reflux the mixture for several hours (typically 4-8 hours) to ensure completion |

| 4 | Quenching and extraction | Cool the reaction mixture; add water or ice water to quench; extract the organic layer with toluene or another suitable organic solvent |

| 5 | Washing | Wash organic layer with saturated potassium carbonate solution and brine to remove residual inorganic salts |

| 6 | Drying | Dry the organic phase over anhydrous magnesium sulfate |

| 7 | Purification | Remove solvent under reduced pressure; purify residue by distillation or recrystallization |

Alternative Synthetic Approaches and Related Reactions

While the above method is standard, alternative or complementary synthetic steps may be employed depending on the availability of intermediates or desired product purity:

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting materials | 4-Propylcyclohexylbenzene, butyl bromide |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) |

| Reaction temperature | Reflux (~60-80°C depending on solvent) |

| Reaction time | 4-8 hours |

| Work-up | Quenching with water, extraction with toluene |

| Purification | Washing with saturated K2CO3 solution and brine; drying over MgSO4; distillation or recrystallization |

| Yield | Typically high, optimized in industrial processes |

Research Findings and Notes

The reaction mechanism is a classic nucleophilic substitution facilitated by the base and polar aprotic solvent environment, which stabilizes the transition state and enhances nucleophilicity.

Industrial methods focus on scaling the reaction while maintaining the stereochemistry (trans configuration) and purity, critical for applications in liquid crystal materials.

The compound's synthesis is closely related to other liquid crystal benzene derivatives, where modifications on the cyclohexyl ring or alkoxy substituents can be introduced via similar synthetic strategies.

Purification steps are crucial to remove residual halides and inorganic salts, which could affect the compound's performance in electronic or biological applications.

Chemical Reactions Analysis

Oxidation Reactions

The butoxy group and cyclohexyl system undergo selective oxidation under various conditions:

Key findings:

-

Photocatalytic oxidation preferentially cleaves the butoxy group via - OH radical attack

-

Strong acidic oxidants (KMnO₄) achieve complete benzene ring oxidation

-

Chromium-based systems show selectivity for cyclohexyl group oxidation

Reduction Pathways

Catalytic hydrogenation modifies both aromatic and cyclohexyl components:

Notable characteristics:

-

Complete aromatic ring hydrogenation requires Pt-based catalysts >100°C

-

Nickel catalysts selectively hydrogenate cyclohexene intermediates

Substitution Reactions

The butoxy group undergoes nucleophilic displacement:

Mechanistic insights:

Hydrogenation-Dehydrogenation Equilibria

The propylcyclohexyl group shows reversible redox behavior:

| Process | Catalyst | ΔH‡ (kJ/mol) | Activation Energy (eV) | Reference |

|---|---|---|---|---|

| Cyclohexane → Cyclohexene | Pd/Al₂O₃ | +82.4 | 0.85 | |

| Cyclohexene → Benzene | Pt/TiO₂ | +127.6 | 1.31 |

Thermodynamic data:

Environmental Degradation

Photocatalytic breakdown pathways demonstrate:

textInitial Structure → [•OH attack] → Ring-opened intermediates → CO₂ + H₂O t₁/₂ = 3.2 hr (UV/TiO₂ system) Ecotoxicity reduced by 94% after 6 hr treatment[7]

Key intermediates identified via LC-MS:

-

4-(4-propylcyclohexyl)resorcinol (m/z 232.18)

-

Propylcyclohexane carboxylic acid (m/z 184.12)

Comparative Reactivity Analysis

This data reveals hydrogenation processes dominate industrial applications due to favorable kinetics, while oxidation pathways show promise for environmental remediation .

Scientific Research Applications

Liquid Crystal Technology

trans-1-Butoxy-4-(4-propylcyclohexyl)benzene is utilized as a precursor in the synthesis of liquid crystal materials essential for display technologies. The compound's unique structure allows it to form mesogenic phases, which are critical for the development of advanced liquid crystal displays (LCDs) .

Biological and Medicinal Research

The compound shows potential in drug discovery due to its ability to interact with biological systems. Its unique functional groups may facilitate studies on molecular interactions, making it a candidate for developing new therapeutic agents .

Case Study Example:

A study investigated the detoxification processes of liquid crystal materials (LCMs), including derivatives of trans-1-butoxy compounds, under photocatalytic conditions. The findings demonstrated that structural modifications could enhance degradation efficiency, providing insights into environmental applications .

Industrial Applications

In industry, this compound is used in producing advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for formulating high-performance materials that require specific thermal and mechanical properties .

Mechanism of Action

The mechanism of action of trans-1-Butoxy-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The compound’s butoxy and propylcyclohexyl groups enable it to interact with various biological pathways, potentially affecting cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between trans-1-Butoxy-4-(4-propylcyclohexyl)benzene and related compounds:

Key Observations :

- Fluorine Substitution: The difluoro-methoxy analog (CAS 415915-41-2) exhibits enhanced polarity and electronegativity due to fluorine atoms, which may improve thermal stability but reduce solubility in non-polar solvents .

- Ethynyl Groups : Compounds with ethynyl linkages (e.g., CAS 107949-21-3) feature increased rigidity and conjugation, favoring applications in optoelectronics or high-strength liquid crystals .

Physical and Chemical Properties

Polarity and Retention Behavior

highlights retention times in gas chromatography (GC) for structurally related compounds:

pentyloxy or methoxy) suggests higher hydrophobicity and later elution in GC analyses. Fluorinated analogs (e.g., CAS 415915-41-2) may elute earlier due to increased polarity from fluorine atoms .

Thermal Stability and Phase Behavior

Biological Activity

Introduction

trans-1-Butoxy-4-(4-propylcyclohexyl)benzene, a compound classified as a liquid crystal monomer (LCM), has garnered attention for its potential biological activity and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its toxicological profiles, ecological effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a long butoxy chain attached to a phenolic ring that also features a propylcyclohexyl substituent. This configuration contributes to its liquid crystalline properties, which are significant for applications in materials science and potentially in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H30O |

| Molecular Weight | 290.44 g/mol |

| Physical State | Liquid |

| Solubility | Poorly soluble in water |

Toxicological Studies

Research indicates that this compound may pose risks to aquatic life. It has been classified as hazardous to the aquatic environment, with potential long-lasting effects . The compound's toxicity is primarily attributed to its ability to disrupt cellular functions and induce oxidative stress in organisms.

Case Study: Aquatic Toxicity

A study focusing on the ecological impact of LCMs revealed that this compound exhibited significant toxicity towards aquatic organisms. The study measured the compound's effects on various species, noting adverse outcomes such as reduced survival rates and reproductive success .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explored through its structure-activity relationship. Modifications to the alkyl chains or the phenolic structure can lead to variations in biological activity. For instance, compounds with longer alkyl chains generally demonstrate increased lipophilicity, which may enhance their ability to permeate biological membranes and interact with cellular targets .

Potential Applications

Despite its toxicological concerns, this compound holds promise in drug discovery processes. Its unique molecular structure may facilitate the development of new therapeutic agents, particularly in targeting specific biological pathways .

Environmental Impact

The persistence of liquid crystal monomers like this compound in the environment raises concerns about bioaccumulation and long-term ecological effects. Studies have suggested that these compounds can accumulate in aquatic ecosystems, leading to potential disruptions in food webs and biodiversity .

Degradation Pathways

Research into the degradation of LCMs indicates that photocatalytic processes can effectively reduce their environmental impact. The degradation pathways often involve carbon bond cleavage and ring-opening reactions, which can mitigate their toxicity over time .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-1-Butoxy-4-(4-propylcyclohexyl)benzene, and how can reaction conditions be optimized in academic laboratories?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions between a propylcyclohexylbenzene precursor and an ethynylbenzene derivative under inert atmospheres (e.g., nitrogen or argon). Key optimization parameters include:

- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .

- Solvent selection : Toluene or THF for balancing reactivity and solubility.

- Temperature : 80–110°C to minimize side reactions like homocoupling .

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity product (>98% by GC) .

Q. How can the structural integrity and purity of trans-1-Butoxy-4-(4-propylcyclohexyl)benzene be validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trans-configuration of cyclohexyl groups via coupling constants) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (346.5 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies predict the biological activity of trans-1-Butoxy-4-(4-propylcyclohexyl)benzene derivatives, particularly in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., α-hGMII). The 4-propylcyclohexyl moiety enhances hydrophobic interactions with residues like His358 and Tyr352 .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time, revealing conformational flexibility of the butoxy group in aqueous environments .

- Structure-Activity Relationship (SAR) : Derivatives with shorter alkyl chains (e.g., propyl vs. hexyl) show improved selectivity by reducing steric hindrance .

Q. How do environmental factors influence the stability of trans-1-Butoxy-4-(4-propylcyclohexyl)benzene, and what are its primary degradation pathways?

- Methodological Answer :

- Photodegradation : UV-Vis spectroscopy under simulated sunlight (λ = 290–400 nm) identifies hydroxyl radical (·OH)-mediated degradation. Primary pathways include:

- H-Abstraction : From the propylcyclohexyl group, forming ketone intermediates.

- Ring Addition : ·OH attack on the benzene rings, leading to hydroxylated byproducts .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, relevant for material science applications .

Q. How can researchers resolve contradictory data in biological assays involving trans-1-Butoxy-4-(4-propylcyclohexyl)benzene?

- Methodological Answer :

- Cell Line Variability : Test cytotoxicity across multiple cell lines (e.g., A549 lung cancer vs. MCF-7 breast cancer) to identify tissue-specific effects. IC₅₀ values vary by 15–20 µM depending on metabolic activity .

- Assay Conditions : Standardize solvent (DMSO concentration <0.1%) and incubation times (24–72 hrs) to minimize artifacts .

- Orthogonal Validation : Combine MTT assays with flow cytometry (apoptosis markers) to confirm mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.